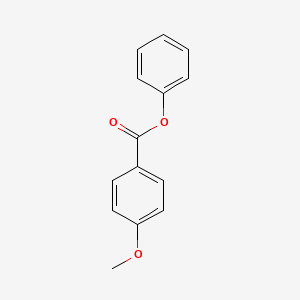

Phenyl 4-methoxybenzoate

CAS No.: 4181-97-9

Cat. No.: VC3769978

Molecular Formula: C14H12O3

Molecular Weight: 228.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4181-97-9 |

|---|---|

| Molecular Formula | C14H12O3 |

| Molecular Weight | 228.24 g/mol |

| IUPAC Name | phenyl 4-methoxybenzoate |

| Standard InChI | InChI=1S/C14H12O3/c1-16-12-9-7-11(8-10-12)14(15)17-13-5-3-2-4-6-13/h2-10H,1H3 |

| Standard InChI Key | BNZYBNYNPXKWCM-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)OC2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Basic Information

The fundamental properties of phenyl 4-methoxybenzoate establish its chemical identity and provide the basis for understanding its behavior in various chemical environments. The following table presents the basic information about this compound:

| Parameter | Value |

|---|---|

| CAS Number | 4181-97-9 |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.243 g/mol |

| Exact Mass | 228.079 |

| HS Code | 2918990090 |

These fundamental parameters establish the compound's identity and provide essential information for regulatory and classification purposes .

Physical Properties

The physical characteristics of phenyl 4-methoxybenzoate determine its handling requirements and application potential in various chemical processes. These properties are summarized in the following table:

| Physical Property | Value |

|---|---|

| Density | 1.159 g/cm³ |

| Boiling Point | 367.7°C at 760 mmHg |

| Flash Point | 153.9°C |

| Index of Refraction | 1.569 |

| Physical State at Room Temperature | Solid |

The high boiling point of 367.7°C indicates strong intermolecular forces, typical of aromatic compounds with ester functionalities. This property contributes to the compound's stability at room temperature and makes it suitable for chemical transformations requiring elevated temperatures .

Chemical Properties

The chemical behavior of phenyl 4-methoxybenzoate is influenced by its functional groups and molecular structure. Key chemical parameters include:

| Chemical Parameter | Value |

|---|---|

| LogP | 2.9144 |

| PSA (Polar Surface Area) | 35.53 |

| Hazard Code | Xi (Irritant) |

| Melting Point | Reported as 110°C when synthesized |

The LogP value of 2.9144 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic properties. This characteristic influences the compound's solubility profile and potential interactions in biological systems. The irritant nature (designated by the Xi hazard code) necessitates appropriate handling precautions in laboratory and industrial settings .

Structural Information

Phenyl 4-methoxybenzoate consists of two aromatic rings connected by an ester linkage. The molecular structure features a phenyl group bonded to the oxygen atom of the ester group, which is further connected to a 4-methoxybenzoate moiety . This structural arrangement can be described as follows:

-

A phenyl ring (C₆H₅-) attached to an oxygen atom

-

An ester group (-COO-) forming the linking bridge

-

A benzoic acid derivative with a methoxy group (-OCH₃) at the para position

The presence of the methoxy group at the para position of the benzoate ring creates an electron-donating effect that influences the compound's reactivity and electronic distribution. This structural configuration contributes to the compound's utility in various chemical transformations, particularly those involving the ester functionality and the aromatic rings .

Synthesis

Preparation Methods

Phenyl 4-methoxybenzoate can be synthesized through several methods, with the most documented approach involving the reaction between o-hydroxy acetophenone and anisic acid. The detailed procedure includes the following steps:

-

Suspension of o-hydroxy acetophenone (0.05 mmol) and anisic acid (0.005) in dry pyridine (30 ml)

-

Dropwise addition of POCl₃ (3 ml) with constant stirring and cooling

-

Allowing the reaction mixture to stand overnight

-

Working up through dilution and acidification with ice-cold HCl (50%)

-

Neutralization of pyridine and filtration of the solid product

-

Washing with water followed by sodium carbonate (10%) solution and finally with water again

-

Crystallization from ethanol to obtain pure phenyl 4-methoxybenzoate

This synthetic pathway yields the target compound with a melting point of 110°C and an approximate yield of 76% .

Reaction Applications

Once synthesized, phenyl 4-methoxybenzoate serves as a key intermediate in subsequent reactions, particularly in the preparation of 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione. This transformation is achieved by dissolving the compound in dry pyridine and treating it with potassium hydroxide at elevated temperatures. The specific procedure involves:

-

Dissolution of phenyl 4-methoxybenzoate in dry pyridine (40 ml)

-

Warming the solution to approximately 60°C

-

Slow addition of crushed KOH (15 g) with constant stirring

-

Monitoring the reaction progress using thin-layer chromatography

-

Acidification of the reaction mixture with ice-cold dilute HCl

-

Isolation and purification of the resulting 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

This reaction demonstrates the synthetic utility of phenyl 4-methoxybenzoate in building more complex molecular structures .

Applications in Organic Synthesis

Role in Flavone Synthesis

The most significant application of phenyl 4-methoxybenzoate is its use as an intermediate in the synthesis of flavone derivatives. These compounds represent an important class of natural products with diverse biological activities. The synthetic pathway involves multiple steps:

-

Initial conversion of phenyl 4-methoxybenzoate to 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

-

Reaction of this intermediate with substituted benzaldehydes in the presence of piperidine to form flavanone derivatives

-

Oxidation of flavanones using I₂/DMSO to produce the corresponding flavone derivatives

This synthetic strategy has been utilized to prepare various substituted flavones with yields ranging from 72-84%. The table below summarizes some of the flavone derivatives synthesized using phenyl 4-methoxybenzoate as a precursor:

| Compound | Substituent (R) | Reaction Time (Min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 7a | NO₂ | 10 | 84 | 162 |

| 7b | Br | 12 | 78 | 117 |

| 7c | F | 12 | 72 | 133 |

| 7d | CH₃ | 14 | 76 | 141 |

These results demonstrate the efficiency of the synthetic route and the versatility of phenyl 4-methoxybenzoate as a building block for more complex molecular structures .

Spectroscopic Characteristics

Spectroscopic data provide valuable information for confirming the structure and purity of phenyl 4-methoxybenzoate and its derivatives. The key spectroscopic characteristics include:

Infrared Spectroscopy

IR spectroscopy of phenyl 4-methoxybenzoate derivatives reveals characteristic absorption bands that correspond to specific functional groups present in the molecule. For instance, the 3-benzoyl-2(4-nitrophenyl)-4-methoxyphenyl flavone (compound 7a) exhibits:

-

Absorption band at 3447 cm⁻¹ (aromatic C-H stretching)

-

Band at 1672 cm⁻¹ (C-O stretching of flavone)

-

Band at 1661 cm⁻¹ (NO₂ group stretching)

-

Band at 1596 cm⁻¹ (C=O stretching of carbonyl group)

These spectral features serve as diagnostic tools for structural confirmation .

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen environment in the molecular structure. For methoxy-substituted flavone derivatives synthesized from phenyl 4-methoxybenzoate, characteristic signals include:

-

Singlet at δ 3.3-3.5 ppm (three protons of the methoxy group)

-

Multiple signals in the range of δ 6.6-8.4 ppm (aromatic protons)

These spectroscopic data help establish the structural integrity and purity of the synthesized compounds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume